

# Application Notes and Protocols: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyano-2-(hydroxyimino)acetamide

Cat. No.: B1623587

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides a detailed experimental protocol for the synthesis of **2-Cyano-2-(hydroxyimino)acetamide**, a valuable building block in medicinal chemistry and drug development. The synthesis involves the nitrosation of cyanoacetamide. This protocol includes a step-by-step methodology, a summary of quantitative data, safety precautions, and a visual representation of the experimental workflow.

## Introduction

**2-Cyano-2-(hydroxyimino)acetamide** is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique chemical structure, featuring cyano, acetamide, and hydroxyimino functional groups, allows for diverse chemical transformations. This document outlines a reliable and reproducible laboratory-scale synthesis protocol.

## Reaction Scheme

The synthesis proceeds via the nitrosation of the active methylene group in cyanoacetamide using a nitrite salt in an acidic medium.

## Experimental Protocol

### Materials and Equipment:

- Reagents:
  - Cyanoacetamide ( $\text{C}_3\text{H}_4\text{N}_2\text{O}$ )
  - Sodium Nitrite ( $\text{NaNO}_2$ )
  - Hydrochloric Acid (HCl), 6N solution
  - Deionized Water
  - Ethanol (for recrystallization)
- Equipment:
  - Three-neck round-bottom flask
  - Magnetic stirrer and stir bar
  - Dropping funnel
  - Thermometer
  - Ice bath
  - Büchner funnel and filter flask
  - pH meter or pH indicator strips
  - Standard laboratory glassware

### Procedure:

- Reaction Setup:

- In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 42.0 g (0.5 mol) of cyanoacetamide and 36.3 g (0.525 mol) of sodium nitrite in 700 mL of deionized water.
- Stir the mixture at room temperature until all solids are dissolved.
- Cool the solution to 0-5°C using an ice bath.
- Acid Addition:
  - Slowly add 6N hydrochloric acid to the cooled solution via the dropping funnel over a period of 2 to 4 hours.
  - Maintain the reaction temperature between 0°C and 5°C throughout the addition.[1]
  - Monitor the pH of the reaction mixture, adjusting the rate of acid addition to maintain a pH of approximately 2.[2]
- Reaction and Precipitation:
  - After the complete addition of the acid, continue stirring the reaction mixture at 0-5°C for an additional hour.[1]
  - A precipitate of **2-Cyano-2-(hydroxyimino)acetamide** will form.
- Work-up and Isolation:
  - Isolate the solid product by vacuum filtration using a Büchner funnel.
  - Wash the filter cake with two portions of cold deionized water to remove any unreacted salts.
  - Dry the crude product in a desiccator or a vacuum oven at 50°C.
- Purification (Recrystallization):
  - Dissolve the crude product in a minimal amount of hot ethanol.

- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
- Filter the purified crystals, wash with a small amount of cold ethanol, and dry thoroughly.

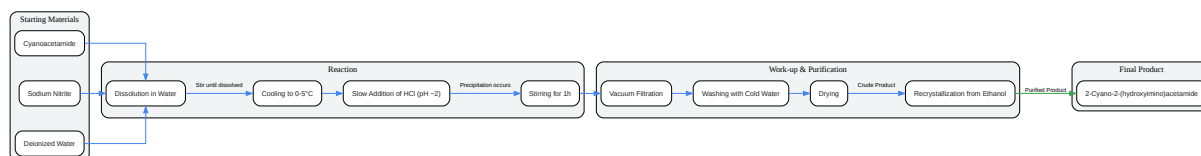
#### Safety Precautions:

- **2-Cyano-2-(hydroxyimino)acetamide** is toxic if swallowed and causes serious eye irritation.[3][4]
- Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Perform the reaction in a well-ventilated fume hood.
- Avoid inhalation of dust and contact with skin and eyes.

## Data Presentation

Parameter	Value	Reference
Reactants		
Cyanoacetamide	42.0 g (0.5 mol)	[3]
Sodium Nitrite	36.3 g (0.525 mol)	[3]
6N Hydrochloric Acid	Added to pH ~2	[2]
Solvent		
Deionized Water	700 mL	[3]
Reaction Conditions		
Temperature	0-5°C	[1]
Reaction Time	3-5 hours	[1][3]
Product		
Appearance	White to yellowish crystalline solid	
Molecular Formula	C <sub>3</sub> H <sub>3</sub> N <sub>3</sub> O <sub>2</sub>	[3]
Molecular Weight	113.08 g/mol	[3]
Melting Point	179-181°C	[3]
Expected Yield	~90%	[3]

## Visualization



[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of **2-Cyano-2-(hydroxyimino)acetamide**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ejchem.journals.ekb.eg](http://ejchem.journals.ekb.eg) [ejchem.journals.ekb.eg]
- 2. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 3. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 4. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka | Patsnap [eureka.patsnap.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1623587#detailed-experimental-protocol-for-2-cyano-2-hydroxyimino-acetamide-synthesis\]](https://www.benchchem.com/product/b1623587#detailed-experimental-protocol-for-2-cyano-2-hydroxyimino-acetamide-synthesis)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)